molecular formula C9H6Br2O4 B2423811 2-(2,6-Dibromo-4-formylphenoxy)acetic acid CAS No. 284488-54-6

2-(2,6-Dibromo-4-formylphenoxy)acetic acid

Cat. No. B2423811
M. Wt: 337.951
InChI Key: ZPBGQXJHDUHMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dibromo-4-formylphenoxy)acetic acid is a chemical compound with the molecular formula C9H6Br2O4 . It has a molecular weight of 337.951 .


Molecular Structure Analysis

The molecular structure of 2-(2,6-Dibromo-4-formylphenoxy)acetic acid consists of nine carbon atoms, six hydrogen atoms, two bromine atoms, and four oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : A series of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been synthesized and evaluated for antimicrobial activities against several strains of microbes, showing significant activity (Noolvi et al., 2016).

  • Anti-mycobacterial Agents : Phenoxy acetic acid derivatives, synthesized from a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, demonstrating potential as anti-mycobacterial agents (Yar et al., 2006).

Crystal Structure Analysis

  • Metal Phenoxyalkanoic Acid Interactions : The crystal structures of various metal complexes with phenoxyalkanoic acids were studied, revealing insights into the stereochemistry and coordination of these compounds. These findings are valuable for understanding the molecular interactions and potential applications of these compounds (O'reilly et al., 1987).

Synthesis of Organic Compounds

  • Bromination and Vilsmeier–Haack Formylation : Research on the bromination and formylation of related compounds provides insight into the chemical reactions and potential synthetic applications of 2-(2,6-Dibromo-4-formylphenoxy)acetic acid (Drewry & Scrowston, 1969).

Antioxidant Activity

  • Isolation and Antioxidant Activity of Bromophenols : A study on bromophenols, which are structurally similar to 2-(2,6-Dibromo-4-formylphenoxy)acetic acid, demonstrated potent antioxidant activities, suggesting potential antioxidant applications for similar compounds (Li et al., 2011).

Biological Activity Analysis

  • Structural Study and Biological Activity : The structure of 2-(2-formylphenoxyl)acetic acid-2-hydroxybenzohydrazone, a compound related to 2-(2,6-Dibromo-4-formylphenoxy)acetic acid, was analyzed, including its biological activities. This highlights the importance of structural analysis in understanding the biological activities of such compounds (Hui, 2013).

Anti-inflammatory Properties

  • Anti-inflammatory Activity : Research on substituted (2-phenoxyphenyl)acetic acids, closely related to 2-(2,6-Dibromo-4-formylphenoxy)acetic acid, showed anti-inflammatory activity, suggesting potential applications in this area (Atkinson et al., 1983).

properties

IUPAC Name

2-(2,6-dibromo-4-formylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O4/c10-6-1-5(3-12)2-7(11)9(6)15-4-8(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBGQXJHDUHMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC(=O)O)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dibromo-4-formylphenoxy)acetic acid

Citations

For This Compound
1
Citations
R Dahiya, R Mourya - Bull. Pharm. Res, 2012 - researchgate.net
In present study, a novel series of trisubstituted phenoxyacetyl amino acids and peptide derivatives was synthesized by coupling 2-(2, 6-dibromo-4-formylphenoxy) acetic acid with …
Number of citations: 7 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.